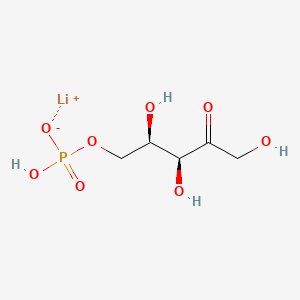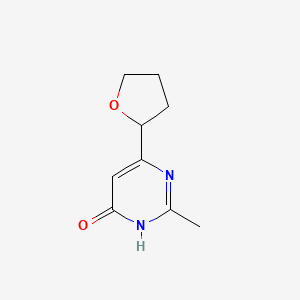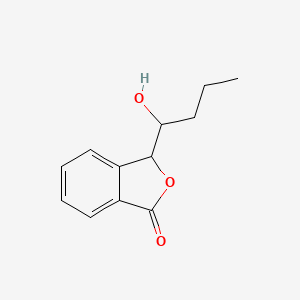
1-Palmitoyl-3-oleoyl-sn-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-3-oleoyl-sn-glycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as palmitoyl and oleoyl respectively . It is a type of diacylglycerol, which is a class of lipids that play significant roles in various biological processes. This compound is found in various biological systems and is involved in metabolic pathways in both humans and yeast .
准备方法
Synthetic Routes and Reaction Conditions
1-Palmitoyl-3-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, which is advantageous for preserving the integrity of the product. The use of immobilized lipases in continuous flow reactors is a common approach to achieve high yields and purity .
化学反应分析
Types of Reactions
1-Palmitoyl-3-oleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Hydrolysis: Palmitic acid, oleic acid, and glycerol.
Transesterification: Various diacylglycerols and monoacylglycerols depending on the fatty acids used.
科学研究应用
1-Palmitoyl-3-oleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.
Industry: Utilized in the production of bio-based surfactants and emulsifiers
作用机制
The mechanism of action of 1-palmitoyl-3-oleoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It acts as a secondary messenger in the activation of protein kinase C (PKC), which is involved in regulating cell growth, differentiation, and apoptosis. The compound interacts with membrane-bound receptors and enzymes, modulating their activity and influencing downstream signaling cascades .
相似化合物的比较
Similar Compounds
1-Oleoyl-3-palmitoyl-sn-glycerol: Similar structure but with the positions of the acyl groups reversed.
1-Palmitoyl-2-oleoyl-sn-glycerol: Contains an additional oleoyl group at the second position.
1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol: Contains a stearoyl group at the third position.
Uniqueness
1-Palmitoyl-3-oleoyl-sn-glycerol is unique due to its specific arrangement of acyl groups, which influences its physical and chemical properties. This arrangement affects its behavior in biological membranes and its interaction with enzymes and receptors, making it a valuable compound for studying lipid-mediated processes .
属性
分子式 |
C37H70O5 |
|---|---|
分子量 |
594.9 g/mol |
IUPAC 名称 |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
InChI 键 |
NBBXPULYBQASLG-QEJMHMKOSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


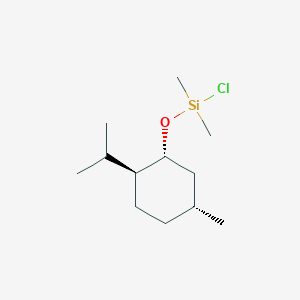
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
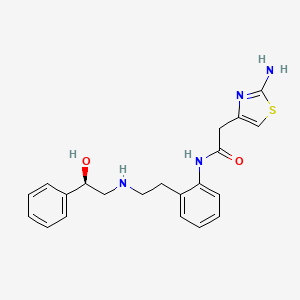
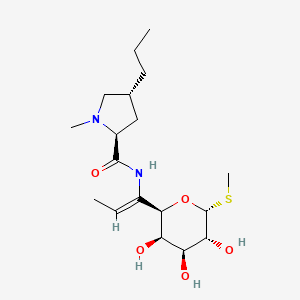

![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)

![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)
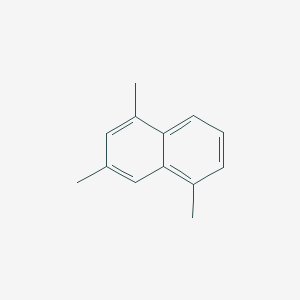
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
